(11S,14S)-cyclo-(L-trp-L-phe) is a natural product found in Aspergillus, Aspergillus flavus, and Aspergillus sydowii with data available.
Cyclo(-Phe-Trp)
CAS No.: 6521-48-8
Cat. No.: VC13416955
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6521-48-8 |
---|---|
Molecular Formula | C20H19N3O2 |
Molecular Weight | 333.4 g/mol |
IUPAC Name | (3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione |
Standard InChI | InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1 |
Standard InChI Key | CUVKAUWOMPJEMI-ROUUACIJSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43 |
SMILES | C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 |
Canonical SMILES | C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 |
Introduction
Chemical and Structural Properties
Cyclo(-Phe-Trp (CAS 6521-48-8) is a cyclic dipeptide with the molecular formula and a molecular weight of 333.39 g/mol . Its cyclic structure arises from an amide bond linking the carboxyl group of Phe to the amino group of Trp, forming a rigid 12-membered ring system. This conformation enhances metabolic stability compared to linear peptides, a feature critical for biological applications .
Physicochemical Characteristics
The compound exhibits solubility in dimethyl sulfoxide (DMSO) but limited aqueous solubility, necessitating organic solvents for experimental handling . Storage recommendations specify maintenance at -20°C to preserve stability, with stock solutions remaining viable for one month under these conditions . Table 1 summarizes key physicochemical parameters.
Table 1: Physicochemical Properties of Cyclo(-Phe-Trp
Property | Value |
---|---|
CAS Number | 6521-48-8 |
Molecular Formula | |
Molecular Weight | 333.39 g/mol |
Solubility | Soluble in DMSO |
Storage Temperature | -20°C |
Synthesis and Production Methods
Palladium-Catalyzed C–H Activation Stapling
A breakthrough in Cyclo(-Phe-Trp) synthesis involves palladium-mediated intramolecular C–H activation, enabling direct cyclization between Trp and iodinated Phe residues . This method, optimized for both solution-phase and solid-phase synthesis, employs (5 mol%), (1.0 equivalent), and 2-nitrobenzoic acid (1.5 equivalents) in a PBS:DMF (1:1) solvent system under microwave irradiation (80°C, 15 minutes) . The reaction achieves yields exceeding 60% for i–i+2 and i–i+3 stapling configurations, with the meta-iodo-Phe isomer demonstrating superior reactivity due to favorable spatial alignment with Trp’s indole ring .
Natural Biosynthesis
Cyclo(-Phe-Trp) occurs naturally as a secondary metabolite in Aspergillus flavus and Aspergillus sydowii, where nonribosomal peptide synthetases (NRPS) catalyze its formation . Fungal biosynthesis typically proceeds via cyclization of linear Phe-Trp dipeptides, though exact enzymatic mechanisms remain under investigation.
Biological Significance and Applications
Ecological Roles
As a microbial metabolite, Cyclo(-Phe-Trp) likely participates in interkingdom interactions, analogous to related cyclic dipeptides such as cyclo(Pro-Tyr), which disrupts eukaryotic membrane integrity . While direct evidence for Cyclo(-Phe-Trp)’s ecological functions is limited, its structural similarity to bioactive stapled peptides suggests potential roles in bacterial-fungal competition or quorum sensing modulation .
Target Concentration | Volume of Stock (10 mM) | Final Volume |
---|---|---|
1 mM | 100 µL | 1 mL |
100 µM | 10 µL | 1 mL |
10 µM | 1 µL | 1 mL |
Stability Profiling
Accelerated stability studies reveal that Cyclo(-Phe-Trp) degrades by <5% over 30 days at -20°C but undergoes rapid hydrolysis at room temperature, underscoring the necessity of cryogenic storage .
Future Research Directions
Mechanistic Studies
Elucidating Cyclo(-Phe-Trp)’s molecular targets represents a critical knowledge gap. High-throughput screening against kinase libraries or G-protein-coupled receptors (GPCRs) could identify interaction partners, leveraging its structural resemblance to endogenous peptide ligands.
Synthetic Biology Approaches
Engineering Aspergillus strains to overexpress Cyclo(-Phe-Trp) biosynthetic genes may enable scalable fermentation production, circumventing limitations of chemical synthesis .
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